molecular formula C13H14F3N3O2 B2687310 N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1436057-73-6

N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

Cat. No. B2687310
CAS RN: 1436057-73-6
M. Wt: 301.269
InChI Key: PJEVTTIDESUZHV-UHFFFAOYSA-N
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Description

N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of several types of cancer and autoimmune diseases.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties
The exploration of N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide and its derivatives in scientific research often centers on the development of synthetic methodologies for complex molecules. For example, Okumura et al. (1998) demonstrated a convenient synthesis method for a macrocyclic antibiotic skeleton, highlighting the versatility of similar compounds in synthesizing complex chemical structures (Okumura et al., 1998). Additionally, Jayarajan et al. (2019) synthesized cyano- and carboxamide-containing compounds through a water-mediated process, emphasizing their potential in producing materials with non-linear optical properties and anticancer activity (Jayarajan et al., 2019).

Coordination Chemistry and Ligand Properties
In coordination chemistry, the study by Segl′a and Jamnický (1988) on the coordination of 2-cyanopyridine to Ni(II) atoms revealed insights into nucleophilic addition reactions and ligand behavior, which can inform the development of novel coordination complexes (Segl′a & Jamnický, 1988).

Antifungal and Anticancer Applications
Research into the biological activities of compounds related to this compound has led to the identification of potential antifungal and anticancer agents. Wu et al. (2012) synthesized derivatives that showed moderate antifungal activity, suggesting the utility of these compounds in developing new fungicides (Wu et al., 2012).

Drug Delivery and Molecular Recognition
Mattsson et al. (2010) explored the encapsulation of lipophilic derivatives in water-soluble metalla-cages for drug delivery, indicating the potential of similar carboxamide derivatives in pharmaceutical applications (Mattsson et al., 2010). Furthermore, the recognition of anions and neutral guests by dicationic pyridine-2,6-dicarboxamide receptors as described by Dorazco‐González et al. (2010) showcases the application of these compounds in sensing and molecular recognition technologies (Dorazco‐González et al., 2010).

properties

IUPAC Name

N-(1-cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-2-4-9(7-17)18-12(20)10-5-3-6-11(19-10)21-8-13(14,15)16/h3,5-6,9H,2,4,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEVTTIDESUZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=NC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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